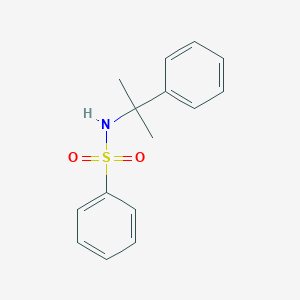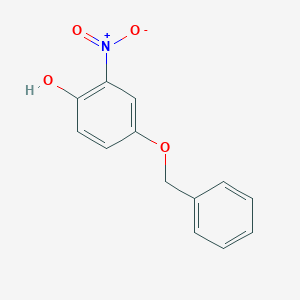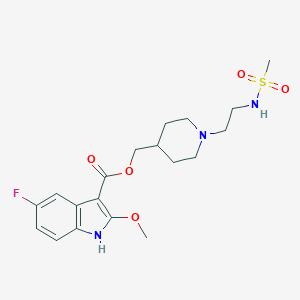
(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex organic molecule that may have been designed to interact with specific biological targets. While the provided papers do not directly discuss this exact compound, they do provide insight into similar compounds and their biological activities. For instance, paper discusses a series of novel (4-piperidin-1-yl)-phenyl sulfonamides and their activity on the human beta(3)-adrenergic receptor. This suggests that the compound could potentially have similar biological targets or activities.
Synthesis Analysis
The synthesis of related compounds has been described in paper , where a multi-step process is used to create N-substituted derivatives of a piperidin-4-yl bearing compound. The initial step involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations to yield the desired sulfonamide derivatives. This information provides a potential pathway for the synthesis of the compound , which may involve similar intermediates and reactions.
Molecular Structure Analysis
The molecular structure of the compound likely includes a piperidine ring, a sulfonamide group, and an indole moiety, as suggested by its name. The presence of a fluorine atom and a methoxy group on the indole ring could influence the compound's electronic properties and its interaction with biological targets. The spectral data from compounds in paper could be used as a reference for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The sulfonamide group could be involved in reactions typical for sulfonamides, such as substitution or elimination. The indole moiety could participate in electrophilic substitution reactions, especially at positions activated by the electron-donating methoxy group. The piperidine ring could undergo reactions typical for secondary amines, such as alkylation or acylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the sulfonamide group could confer solubility in polar solvents, while the indole and piperidine rings could contribute to the compound's overall lipophilicity. The compound's melting point, boiling point, and stability would be influenced by the interplay of its functional groups and overall molecular architecture. The spectral analysis mentioned in paper could provide insights into the compound's absorbance and emission properties, which are important for its identification and quantification.
Wissenschaftliche Forschungsanwendungen
Receptor Targeting and Potential Therapeutic Applications
Selective 5-HT7 Receptor Ligands : The design of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines has shown potential for creating selective 5-HT7 receptor ligands. This research identified compounds with potent and selective antagonistic properties towards the 5-HT7 receptor, demonstrating antidepressant-like and pro-cognitive properties in animal models, suggesting a potential avenue for treating CNS disorders (Canale et al., 2016).
GPR119 Agonists for Anti-diabetic Agents : A novel series of indoline carbamate and indolinylpyrimidine derivatives were discovered as potent GPR119 agonists. These compounds, by activating GPR119, showed efficacy in lowering plasma glucose levels and enhancing glucose-dependent insulin secretion in rat models, presenting a novel approach for diabetes treatment (Sato et al., 2014).
Chemical Synthesis and Modification
Synthesis of Arylsulfonamide Derivatives : The synthesis of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonists showcases a method to create compounds with a uroselective profile. These compounds displayed high-to-moderate affinity for α1-adrenoceptor, indicating potential for treating conditions like benign prostatic hyperplasia without significantly affecting blood pressure (Rak et al., 2016).
Broad-Spectrum Antibacterial Agents : The synthesis of 2-sulfonylquinolone derivatives highlights the development of potent broad-spectrum antibacterial agents effective against resistant organisms such as MRSA. This work emphasizes the importance of structural modifications for enhancing antibacterial activity and optimizing synthesis for potential large-scale production (Hashimoto et al., 2007).
Zukünftige Richtungen
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there could be future research directions focusing on the synthesis and applications of indole derivatives, including this compound.
Eigenschaften
IUPAC Name |
[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O5S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26/h3-4,11,13,21-22H,5-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCCAYAIDNNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate | |
CAS RN |
144625-67-2 |
Source


|
| Record name | GR 125487 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

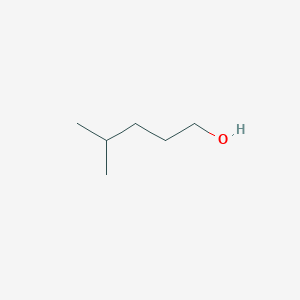
![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)

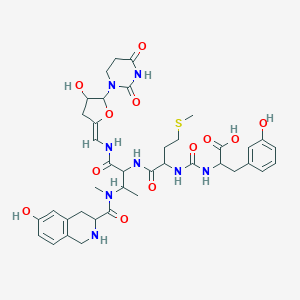
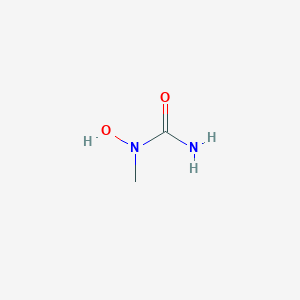
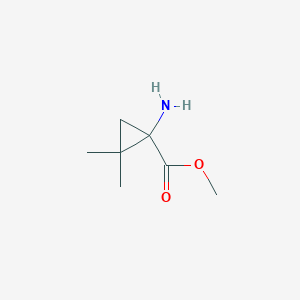

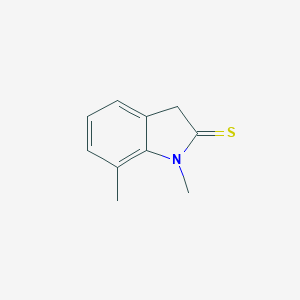
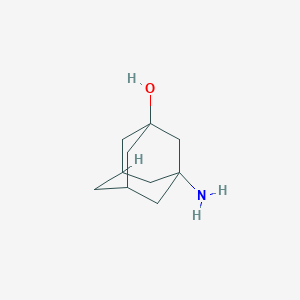
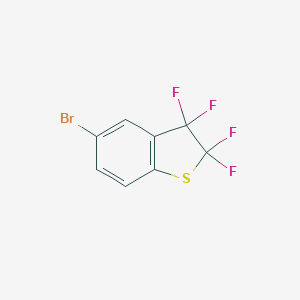
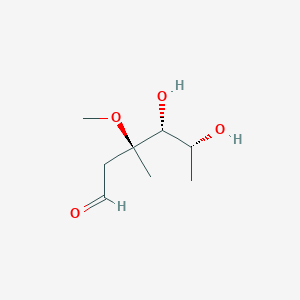
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
